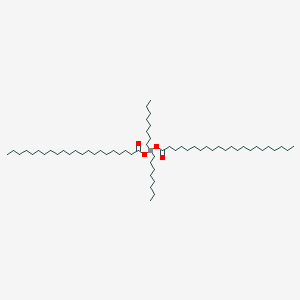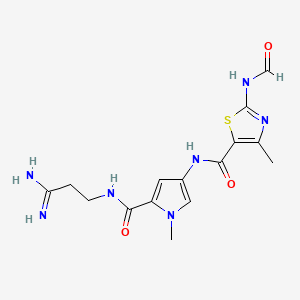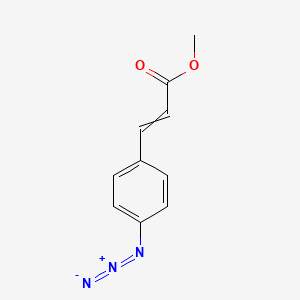![molecular formula C9H7N3O3 B14295578 (NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)
(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyimino groups attached to an indene backbone. The presence of these functional groups imparts unique chemical properties, making it a subject of interest in synthetic chemistry and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine typically involves the reaction of indene derivatives with hydroxylamine under controlled conditions. One common method involves the use of 1H-indene-1,2,3-trione as a starting material, which undergoes a series of reactions including cycloaddition and hydroxyimino formation . The reaction conditions often require the presence of catalysts such as rhodium complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amino groups.
Substitution: The compound can participate in substitution reactions where the hydroxyimino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized indene compounds.
Wissenschaftliche Forschungsanwendungen
(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of (NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine involves its interaction with molecular targets through its hydroxyimino groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to modulate enzyme activity and interact with nucleic acids is of particular interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound shares some structural similarities but differs in its functional groups and applications.
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene: Another similar compound with distinct properties and uses.
Uniqueness
What sets (NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine apart is its multiple hydroxyimino groups, which provide unique reactivity and interaction capabilities. This makes it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H7N3O3 |
|---|---|
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C9H7N3O3/c13-10-7-5-3-1-2-4-6(5)8(11-14)9(7)12-15/h1-4,13-15H/b10-7+,11-8?,12-9? |
InChI-Schlüssel |
NBNCDUZVFOJCNP-JHAXVMEJSA-N |
Isomerische SMILES |
C1=CC=C\2C(=C1)C(=NO)C(=NO)/C2=N/O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NO)C(=NO)C2=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


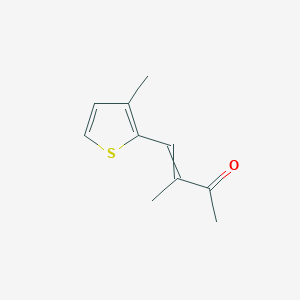
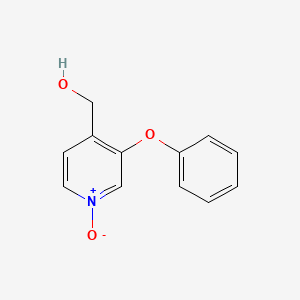
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)
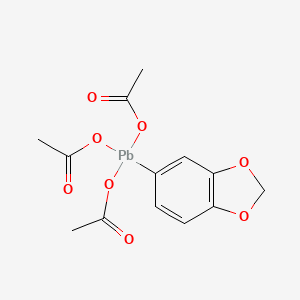
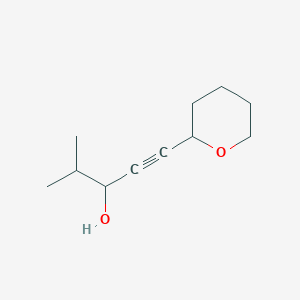
![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
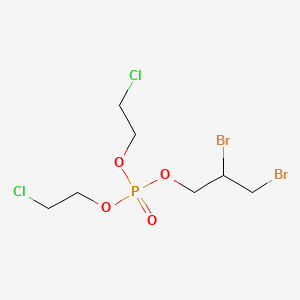

![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)

